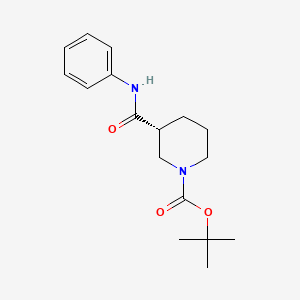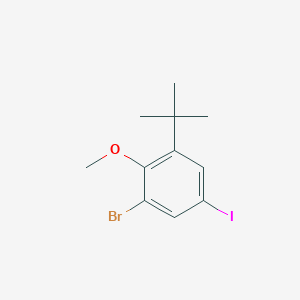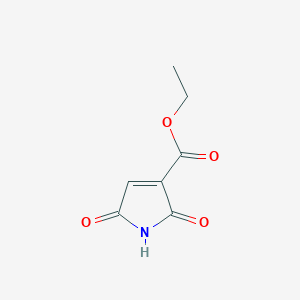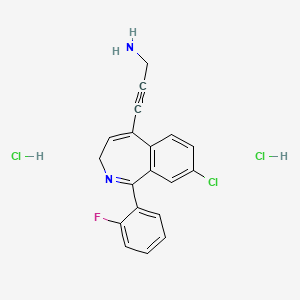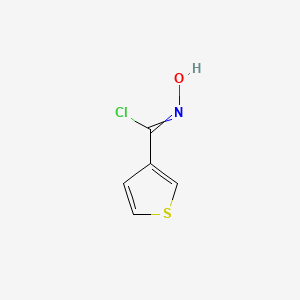
N-hydroxythiophene-3-carbimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxythiophene-3-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClNOS It is known for its unique structure, which includes a thiophene ring, a carboximidoyl chloride group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxythiophene-3-carbimidoyl chloride typically involves the reaction of thiophene-3-carboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Thiophene-3-carboximidoyl chloride+Hydroxylamine→N-hydroxy-thiophene-3-carboximidoyl chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-hydroxythiophene-3-carbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-hydroxythiophene-3-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-hydroxythiophene-3-carbimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The hydroxy group can form hydrogen bonds, while the carboximidoyl chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiophene-3-carboximidoyl chloride: Lacks the hydroxy group, making it less reactive in certain contexts.
N-hydroxy-benzimidoyl chloride: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties.
N-hydroxy-pyridine-3-carboximidoyl chloride: Contains a pyridine ring, which affects its reactivity and applications.
Uniqueness
N-hydroxythiophene-3-carbimidoyl chloride is unique due to the presence of both a hydroxy group and a thiophene ring
特性
分子式 |
C5H4ClNOS |
|---|---|
分子量 |
161.61 g/mol |
IUPAC名 |
N-hydroxythiophene-3-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClNOS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H |
InChIキー |
CJCWWHJXHUFRIM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


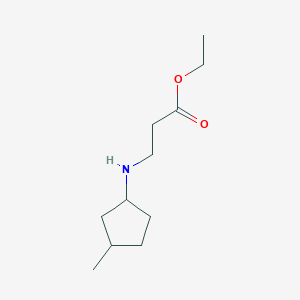
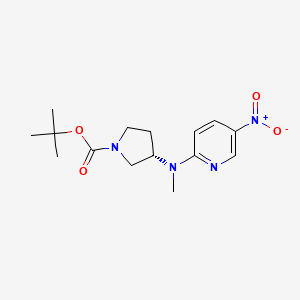
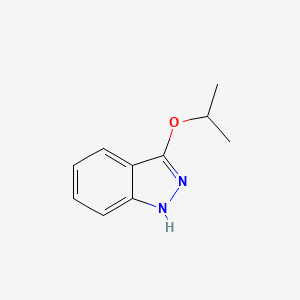
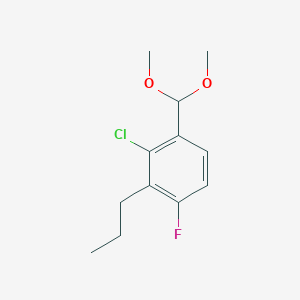
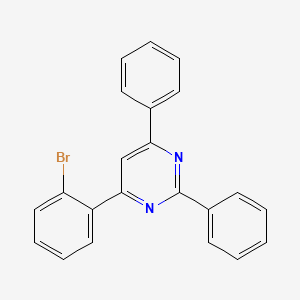
![[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8289182.png)
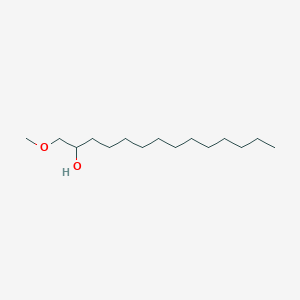
![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)
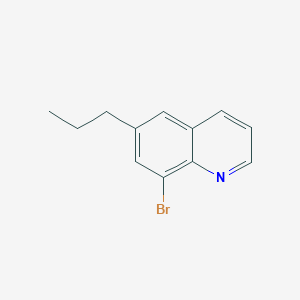
![2-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8289218.png)
